molecular formula C18H32O2 B14347905 Ethyl hexadeca-10,13-dienoate CAS No. 95456-53-4

Ethyl hexadeca-10,13-dienoate

Cat. No.: B14347905
CAS No.: 95456-53-4
M. Wt: 280.4 g/mol
InChI Key: NSOPDUMLFDNMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hexadeca-10,13-dienoate (C₁₈H₃₂O₂) is an unsaturated fatty acid ethyl ester characterized by a 16-carbon chain (hexadeca) with two double bonds at positions 10 and 13 (10Z,13Z configuration). It was first isolated from the brown alga Cystoseira barbata harvested in Salses, France, alongside its aldehyde analog, (10Z,13Z)-hexadeca-10,13-dienal (compound 306), which demonstrated anticancer activity against P388 murine leukemia cells at 40 mg/kg .

Properties

CAS No.

95456-53-4

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl hexadeca-10,13-dienoate

InChI

InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h5-6,8-9H,3-4,7,10-17H2,1-2H3

InChI Key

NSOPDUMLFDNMEX-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCCCCCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadeca-10,13-dienoate can be synthesized through the esterification of hexadecadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadeca-10,13-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of hexadecadienol.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl hexadeca-10,13-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl hexadeca-10,13-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl hexadeca-10,13-dienoate, differing in chain length, double bond positions, ester groups, or bioactivity:

Structural and Functional Comparison Table

Compound Name Molecular Formula Chain Length Double Bond Positions Ester Group Molecular Weight Notable Properties/Sources
This compound C₁₈H₃₂O₂ 16 10,13 (Z,Z) Ethyl 280.45 g/mol Marine origin (C. barbata)
Ethyl 10-undecenoate C₁₃H₂₄O₂ 11 10 (mono-unsaturated) Ethyl 212.33 g/mol Food additive (JECFA/FCC compliant)
Methyl 10,13-octadecadienoate C₁₉H₃₄O₂ 18 10,13 (E,E) Methyl 294.47 g/mol Synthetic/plant-derived
Hexadeca-10,12-dien-1-yl acetate C₁₈H₃₂O₂ 16 10,12 Acetate 280.45 g/mol Natural pheromone (Hemileuca electra)
Ethyl nonadeca-10,13-dienoate C₂₁H₃₈O₂ 19 10,13 Ethyl 322.53 g/mol Synthetic (ISO-certified)

Key Comparative Analysis

Chain Length and Lipophilicity this compound (C16) and hexadeca-10,12-dien-1-yl acetate (C16) share the same chain length but differ in ester groups and double bond positions. Ethyl nonadeca-10,13-dienoate (C19) and methyl 10,13-octadecadienoate (C18) exhibit increased hydrophobicity, which may enhance binding to lipid-rich biological targets .

Double Bond Configuration The 10,13-diene system in this compound and methyl 10,13-octadecadienoate contrasts with the 10,12-diene in hexadeca-10,12-dien-1-yl acetate. Double bond spacing influences molecular geometry, affecting interactions with enzymes like lipoxygenases or cyclooxygenases .

Ester Group Impact Ethyl esters (e.g., this compound) generally exhibit higher volatility and lower polarity than methyl esters (e.g., methyl 10,13-octadecadienoate), impacting solubility and metabolic stability .

Bioactivity and Applications this compound’s aldehyde analog (compound 306) showed anticancer activity, suggesting that ester derivatives may retain or modulate similar effects . Hexadeca-10,12-dien-1-yl acetate acts as a pheromone in insects, highlighting the role of double bond positioning in ecological signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.